molecular formula C10H14N2O2 B12557418 3-Hydroxy-N-(2-methylpropyl)pyridine-2-carboxamide CAS No. 143101-44-4

3-Hydroxy-N-(2-methylpropyl)pyridine-2-carboxamide

Katalognummer: B12557418
CAS-Nummer: 143101-44-4
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: VHHKTBVSBXKFTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-N-(2-methylpropyl)pyridine-2-carboxamide is a chemical compound with a pyridine ring substituted with a hydroxy group at the third position and a carboxamide group at the second position, which is further substituted with a 2-methylpropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-N-(2-methylpropyl)pyridine-2-carboxamide typically involves the reaction of 3-hydroxypyridine-2-carboxylic acid with 2-methylpropylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The hydroxy group at the third position can undergo oxidation to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Formation of 3-oxo-N-(2-methylpropyl)pyridine-2-carboxamide.

    Reduction: Formation of 3-hydroxy-N-(2-methylpropyl)pyridine-2-amine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-N-(2-methylpropyl)pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-N-(2-methylpropyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The hydroxy and carboxamide groups can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

    3-Hydroxy-2-methylpyridine: A derivative with a similar structure but lacking the carboxamide group.

    N-(2-Hydroxyethyl)pyridine-3-carboxamide: A compound with a hydroxyethyl group instead of the 2-methylpropyl group.

    Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate: A structurally related compound with a thieno ring.

Uniqueness: 3-Hydroxy-N-(2-methylpropyl)pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy and carboxamide groups allows for versatile reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

143101-44-4

Molekularformel

C10H14N2O2

Molekulargewicht

194.23 g/mol

IUPAC-Name

3-hydroxy-N-(2-methylpropyl)pyridine-2-carboxamide

InChI

InChI=1S/C10H14N2O2/c1-7(2)6-12-10(14)9-8(13)4-3-5-11-9/h3-5,7,13H,6H2,1-2H3,(H,12,14)

InChI-Schlüssel

VHHKTBVSBXKFTE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CNC(=O)C1=C(C=CC=N1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.